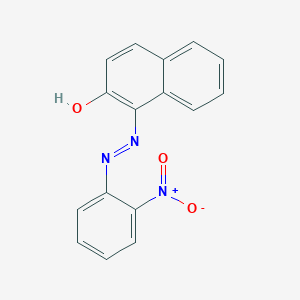

1-(2-Nitro-phenylazo)-naphthalen-2-ol

描述

1-(2-Nitro-phenylazo)-naphthalen-2-ol is an azo-naphthol derivative characterized by a nitro (-NO₂) substituent at the ortho position of the phenyl ring. Azo compounds are widely studied for their optical, catalytic, and biological properties due to their conjugated π-systems and tunable electronic structures.

属性

CAS 编号 |

6410-09-9 |

|---|---|

分子式 |

C16H11N3O3 |

分子量 |

293.28 g/mol |

IUPAC 名称 |

1-[(2-nitrophenyl)diazenyl]naphthalen-2-ol |

InChI |

InChI=1S/C16H11N3O3/c20-15-10-9-11-5-1-2-6-12(11)16(15)18-17-13-7-3-4-8-14(13)19(21)22/h1-10,20H |

InChI 键 |

YTVNZOABECTEPK-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=C3[N+](=O)[O-])O |

规范 SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=C3[N+](=O)[O-])O |

其他CAS编号 |

6410-09-9 |

产品来源 |

United States |

准备方法

Diazotization of 2-Nitroaniline

- Dissolve 2-nitroaniline in hydrochloric acid solution.

- Cool the mixture to 0–5°C in an ice bath.

- Add sodium nitrite solution dropwise while maintaining temperature below 5°C to form the diazonium salt.

- Confirm the presence of diazonium salt by starch-iodide paper test.

Coupling with 2-Naphthol

- Prepare a cold alkaline solution of 2-naphthol by dissolving it in sodium hydroxide solution and cooling to 0–5°C.

- Add the diazonium salt solution slowly to the 2-naphthol solution with constant stirring.

- Maintain the temperature below 10°C during addition.

- Stir the reaction mixture for at least 30 minutes to complete coupling.

- Filter the precipitated azo dye, wash with cold water, and dry.

- Purify the crude product by recrystallization from ethanol.

This method yields 1-(2-Nitro-phenylazo)-naphthalen-2-ol as a colored solid with high purity.

Alternative Preparation via Nitration of 2-Naphthol Derivatives

A novel and efficient method involves direct nitration of 2-naphthol derivatives using tert-butyl nitrite as a nitrating agent under mild conditions, as described in recent patented research:

- React 2-naphthol derivatives with tert-butyl nitrite and a controlled amount of water in an organic solvent (e.g., tetrahydrofuran) at room temperature (20–25°C).

- Stir the mixture for 1–12 hours (optimal 2–6 hours).

- Filter the reaction mixture through silica gel, wash the filter cake with ethyl acetate.

- Concentrate and purify the product by silica gel column chromatography.

This method offers several advantages:

- Uses inexpensive and mild reagents.

- Operates under ambient temperature and pressure.

- Achieves high yields (up to 85% or more) and high purity.

- Suitable for industrial scale-up.

Comparative Reaction Conditions and Yields

| Method | Key Reagents | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Classical Diazotization-Coupling | 2-Nitroaniline, NaNO2, HCl, 2-Naphthol, NaOH | 0–5°C for diazotization and coupling | ~0.5 h stirring + workup | 50–60* | Requires strict temperature control |

| Tert-Butyl Nitrite Nitration | 2-Naphthol derivative, tert-butyl nitrite, water, THF | Room temperature (20–25°C) | 2.5–6 h | 81–85** | Mild conditions, high yield, industrially viable |

*Yields from classical azo dye syntheses reported in literature.

**Yields from patent CN106831435B and experimental examples.

Experimental Data from Recent Research

Optimized Reaction Example (Patent CN106831435B)

| Component | Amount (mmol) | Molar Ratio (2-Naphthol:tert-butyl nitrite:water) |

|---|---|---|

| 2-Naphthol | 0.3 | 1 |

| tert-Butyl nitrite | 0.6 | 2 |

| Water | 0.6 | 2 |

| Solvent (THF) | 2 mL | — |

- Reaction stirred at room temperature for 2.5 hours.

- Product isolated by silica gel filtration and chromatography.

- Yield: 85% of yellow solid this compound.

- Characterization: NMR, IR, and mass spectrometry confirmed structure.

Spectral Data Highlights

- 1H NMR (CDCl3, 300 MHz): Characteristic aromatic signals and hydroxyl proton at ~12.2 ppm.

- IR (KBr): Strong azo (-N=N-) stretch near 1540 cm⁻¹.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight.

Mechanistic Insights and Reaction Analysis

- The diazotization step generates a diazonium salt intermediate, stabilized at low temperature.

- The azo coupling occurs via electrophilic aromatic substitution on the activated 2-naphthol ring.

- In the tert-butyl nitrite method, nitration proceeds via radical or electrophilic pathways facilitated by the nitrite ester and water, enhancing selectivity and yield.

- Water acts as a reaction promoter, improving nitration selectivity and product purity.

Summary Table of Key Preparation Methods

| Step | Classical Diazotization-Coupling | Tert-Butyl Nitrite Nitration Method |

|---|---|---|

| Starting Materials | 2-Nitroaniline, 2-Naphthol | 2-Naphthol derivative, tert-butyl nitrite, water |

| Reaction Medium | Acidic aqueous for diazotization, alkaline for coupling | Organic solvent (THF, dioxane, toluene) |

| Temperature | 0–5°C | Room temperature (20–25°C) |

| Reaction Time | Minutes to 1 hour | 1–12 hours (optimal 2–6 hours) |

| Purification | Filtration, washing, recrystallization | Silica gel filtration and chromatography |

| Yield | Moderate (50–60%) | High (81–85%) |

| Industrial Suitability | Established, but temperature sensitive | Economical, mild, scalable |

化学反应分析

Types of Reactions

1-(2-Nitro-phenylazo)-naphthalen-2-ol can undergo various chemical reactions, including:

Oxidation: It can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bond.

Reduction: The azo group can be reduced to form amines, which can further react to form different compounds.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions.

Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Breakdown products such as chlorinated benzoic acids.

Reduction: Amines such as 3,3’-dichloroaniline.

Substitution: Various substituted derivatives depending on the electrophile used.

科学研究应用

Chemistry

1-(2-Nitro-phenylazo)-naphthalen-2-ol is utilized as a standard pigment in color chemistry studies. Its stability allows for reliable results in experiments related to pigment behavior under different environmental conditions.

Biology

In biological research, this compound is employed in histological staining techniques . It aids in visualizing cellular components due to its ability to bind selectively to certain biomolecules, enhancing the contrast in microscopic examinations.

Medicine

The potential for this compound in drug delivery systems is being explored. Its stability and color properties can be advantageous for tracking drug distribution within biological systems.

Industry

This compound is widely used in the production of colored plastics , coatings, and inks. Its lightfastness ensures that products maintain their color over time, making it a preferred choice in manufacturing processes.

Case Studies

- Histological Staining : A study demonstrated the effectiveness of this compound in staining liver tissue sections. The compound provided clear differentiation between cellular components, aiding in the diagnosis of liver diseases.

- Color Stability Testing : Research conducted on colored plastics incorporated with this azo compound showed that products maintained their vibrancy after prolonged exposure to UV light compared to alternatives like Pigment Orange 5.

- Drug Delivery Systems : Investigations into nanoparticle formulations using this compound indicated enhanced tracking capabilities due to its distinct color change upon interaction with specific biological markers.

作用机制

The mechanism of action of 1-(2-Nitro-phenylazo)-naphthalen-2-ol primarily involves its interaction with light. The azo groups in the compound absorb specific wavelengths of light, resulting in the vivid orange color. The stability of the azo bond and the presence of electron-withdrawing groups like chlorine contribute to its lightfastness and resistance to photodegradation.

相似化合物的比较

Structural and Substituent Effects

The electronic and steric properties of substituents on the phenyl ring significantly influence the chemical and physical behavior of azo-naphthol derivatives. Below is a comparative analysis based on substituent type and position:

Optical and Electronic Properties

- Nonlinear Optical (NLO) Behavior: The 2,5-dimethoxy derivative shows a high third-order NLO response (χ³ ~10⁻¹² esu) due to extended conjugation and charge transfer . The nitro analog is expected to exhibit even stronger NLO activity owing to the nitro group’s superior electron-withdrawing capacity.

- Absorption Spectra : Substituents alter UV-Vis absorption maxima. Methoxy groups redshift absorption (λmax ~450 nm), while nitro groups may further extend conjugation, leading to longer wavelength absorption .

常见问题

Q. What are the optimal synthetic routes for preparing 1-(2-Nitro-phenylazo)-naphthalen-2-ol with high yield and purity?

Methodological Answer : The compound is synthesized via diazotization of 2-nitroaniline followed by coupling with 2-naphthol under alkaline conditions. Microreactor systems (e.g., LTF-MS) improve yield and reproducibility by enabling precise control of reaction parameters (pH, temperature, flow rate). For example, a pH range of 9–11 and temperatures of 0–5°C during diazotization minimize byproducts like phenolic oxides .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer :

- FT-IR : Identify azo (–N=N–) stretches (~1450–1600 cm⁻¹) and hydroxyl (–OH) vibrations (~3300 cm⁻¹).

- UV-Vis : Detect π→π* transitions in the azo group (λmax ~400–500 nm) .

- HPLC-MS : Confirm molecular weight (m/z ~295 for [M+H]⁺) and purity (>95%) using C18 columns with methanol/water mobile phases .

Q. What safety protocols are essential for handling this compound?

Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and P95 respirators to avoid skin/eye contact and inhalation .

- Ventilation : Use fume hoods to limit exposure to aerosols.

- Waste Disposal : Neutralize acidic residues before disposal and segregate halogenated waste .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and intramolecular interactions?

Methodological Answer :

Q. How do X-ray crystallography and spectroscopic data resolve contradictions in structural assignments?

Methodological Answer :

Q. What experimental designs are effective for studying biological activity (e.g., antioxidant potential)?

Methodological Answer :

- In Vivo Models : Use Drosophila melanogaster (fruit flies) exposed to dietary doses (e.g., 0.1–1.0 mM) for 5–7 days. Measure survival rates and oxidative stress markers (e.g., malondialdehyde levels) .

- Controls : Include positive controls (e.g., ascorbic acid) and solvent-only groups to isolate compound effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。